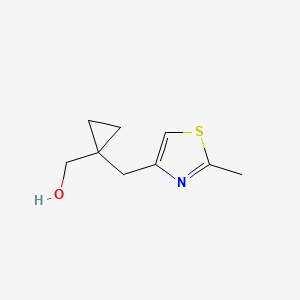
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol is a chemical compound with the molecular formula C9H13NOS and a molecular weight of 183.27 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a methanol moiety, which is further linked to a 2-methylthiazolyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of (1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 2-methylthiazole under specific reaction conditions. The synthetic route may include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods often involve bulk manufacturing processes that ensure high purity and consistency of the final product .
Chemical Reactions Analysis
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of (1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)methanol can be compared with other similar compounds, such as:
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)ethanol: This compound has an additional ethyl group, which may alter its chemical properties and reactivity.
(1-((2-Methylthiazol-4-yl)methyl)cyclopropyl)amine: The presence of an amine group instead of a hydroxyl group can significantly change its biological activity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H13NOS |
|---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
[1-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C9H13NOS/c1-7-10-8(5-12-7)4-9(6-11)2-3-9/h5,11H,2-4,6H2,1H3 |
InChI Key |
YIFMWDLUJQYRME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC2(CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















